2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide]
Overview
Description
2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide], also known as OBNCL, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OBNCL is a hydrazide derivative of benzaldehyde and has a molecular formula of C20H18Cl2N4O2. In
Scientific Research Applications
2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has been investigated for its antimicrobial, antitumor, and anti-inflammatory activities. 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has also been shown to possess potent antioxidant properties and can protect cells from oxidative stress. In materials science, 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has been used as a building block for the synthesis of various metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and drug delivery. In environmental science, 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has been used as a chelating agent for heavy metal ions in wastewater treatment.
Mechanism of Action
The mechanism of action of 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cells. 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has been shown to increase the levels of intracellular ROS, which can lead to oxidative stress and cell death. 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has also been shown to activate the caspase cascade, which is involved in the initiation of apoptosis.
Biochemical and Physiological Effects:
2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has also been shown to possess antibacterial and antifungal activities against various pathogens. In addition, 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has been shown to reduce inflammation and oxidative stress in animal models of disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] is its versatility in various scientific research applications. 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] can be easily synthesized and modified to yield different derivatives with unique properties. However, one of the limitations of 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] is its potential toxicity. 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has been shown to induce cytotoxicity in various cell lines at high concentrations. Therefore, it is important to use appropriate safety precautions when handling 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] in the laboratory.
Future Directions
There are many potential future directions for research on 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide]. One direction is the development of 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide]-based materials for drug delivery and biomedical applications. 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide]-based MOFs and coordination polymers have shown promise in these areas. Another direction is the investigation of the mechanism of action of 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] in more detail. Understanding the molecular pathways involved in the biological activity of 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] could lead to the development of more potent and selective derivatives. Finally, the environmental applications of 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] could be further explored, particularly in the area of heavy metal ion chelation and wastewater treatment.
Conclusion:
In conclusion, 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] is a versatile chemical compound with potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been extensively studied for its biological and physicochemical properties. 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has shown promise in medicinal chemistry, materials science, and environmental science. However, its potential toxicity must be taken into consideration when handling it in the laboratory. Further research is needed to fully understand the mechanism of action of 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] and its potential applications in the future.
properties
IUPAC Name |
N-[(4-chlorophenyl)methylideneamino]-2-[2-[2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O3/c19-15-5-1-13(2-6-15)9-21-23-17(25)11-27-12-18(26)24-22-10-14-3-7-16(20)8-4-14/h1-10H,11-12H2,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMZXURRIBELNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)COCC(=O)NN=CC2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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